molecular formula C11H12ClNOS B1624566 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one CAS No. 30897-26-8

2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one

Cat. No.: B1624566
CAS No.: 30897-26-8
M. Wt: 241.74 g/mol
InChI Key: AMIDZXQBSZMUEL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one is a heterocyclic compound containing a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one typically involves the reaction of 4-chloroaniline with a suitable thioamide under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system involved. For example, in antimicrobial applications, it may inhibit essential enzymes in bacterial cells .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazolidin-4-one: Similar structure but with a thiazolidine ring.

    2-(4-Chlorophenyl)-3-methyl-1,3-thiazolidin-4-one: Similar but with a thiazolidine ring and a methyl group.

Uniqueness

2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one is unique due to its thiazine ring structure, which imparts different chemical and biological properties compared to thiazolidine derivatives. This uniqueness makes it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-13-10(14)6-7-15-11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIDZXQBSZMUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(SCCC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458402
Record name 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30897-26-8
Record name 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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